molecular formula C14H13FN2O3S B13343522 4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride CAS No. 19188-70-6

4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride

Cat. No.: B13343522
CAS No.: 19188-70-6
M. Wt: 308.33 g/mol
InChI Key: XDLUQOQZYRVJSW-UHFFFAOYSA-N
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Description

4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride ( 19188-70-6) is a high-purity chemical intermediate with the molecular formula C14H13FN2O3S and a molecular weight of 308.33 g/mol . This compound is characterized by its sulfonyl fluoride group, a privileged motif in chemical biology and medicinal chemistry due to its unique stability-reactivity balance . Sulfonyl fluorides, such as the well-researched serine protease inhibitor AEBSF (Pefabloc SC), are recognized for their ability to act as covalent inhibitors by selectively modifying active-site serine residues in enzymes, a mechanism that involves the formation of a sulfonyl enzyme derivative . This covalent modification can lead to efficient and irreversible enzyme inhibition, making analogous compounds valuable tools for probing enzyme function and developing targeted bioactive molecules . The structure of this compound, which features both an aniline moiety and the sulfonyl fluoride electrophile, makes it a versatile building block for the synthesis of more complex molecules in pharmaceutical and biochemical research. It is supplied with a typical purity ranging from 85.0% to 99.8% and should be kept in a dry and cool condition to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

19188-70-6

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

4-[[2-(3-aminophenyl)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H13FN2O3S/c15-21(19,20)13-6-4-12(5-7-13)17-14(18)9-10-2-1-3-11(16)8-10/h1-8H,9,16H2,(H,17,18)

InChI Key

XDLUQOQZYRVJSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

From Sulfonic Acids or Sulfonamides

Method A: Deoxyfluorination of Sulfonic Acids

  • Reagents: Sulfonic acids or their salts, sulfuryl fluoride (SO2F2), or thionyl fluoride (SOCl2) as fluorinating agents.
  • Procedure:
    Sulfonic acids are subjected to fluorination using sulfuryl fluoride in the presence of suitable solvents like acetonitrile or DMF at elevated temperatures (around 130°C). This process involves the formation of sulfonyl fluorides directly from sulfonic acids, as demonstrated in recent studies where yields exceeded 90% for aromatic substrates.

Reaction Conditions:

Parameter Typical Value Reference
Solvent Acetonitrile or DMF ,
Temperature 60°C - 130°C ,
Fluorinating Agent Sulfuryl fluoride (SO2F2) ,
Reaction Time 2–14 hours ,

In-depth research indicates that the use of sulfuryl fluoride offers high selectivity and stability, facilitating the conversion of sulfonic acids into sulfonyl fluorides with minimal side reactions.

From Sulfonamides

Method B: Activation of Sulfonamides Using Pyrylium Reagents

  • Reagents: Sulfonamides, pyrylium salts (e.g., Pyry-BF4), magnesium chloride, potassium fluoride (KF).
  • Procedure:
    Sulfonamides are activated via a chemoselective reaction with pyrylium salts, converting the sulfonamide into a sulfonyl chloride intermediate, which is then transformed into sulfonyl fluoride upon treatment with KF in acetonitrile at 60°C. This method offers high selectivity and operational simplicity, enabling late-stage modifications of complex molecules.

Reaction Conditions:

Parameter Typical Value Reference
Reagents Pyry-BF4, MgCl2, KF ,
Solvent Acetonitrile ,
Temperature 60°C
Reaction Time 2 hours

This approach is advantageous for modifying biologically relevant molecules and offers high yields (up to 97%) as demonstrated in recent studies.

Specific Synthesis Pathway for the Target Compound

Given the structural complexity of 4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride , the most plausible synthetic route involves:

  • Step 1: Synthesis of the sulfonyl fluoride core via direct fluorination of a suitable sulfonic acid or sulfonamide precursor.
  • Step 2: Attachment of the (3-aminophenyl)acetyl moiety through amide bond formation with the sulfonyl fluoride intermediate.

Synthesis of the Sulfonyl Fluoride Intermediate

Using the method outlined in recent literature, the sulfonyl fluoride can be prepared from benzenesulfonic acid or benzenesulfonamide derivatives:

Benzenesulfonic acid + SO2F2 → Benzenesulfonyl fluoride

This reaction is performed under reflux in acetonitrile with a catalytic amount of base (e.g., potassium carbonate) to facilitate fluorination.

Coupling with the Aminophenylacetyl Moiety

The amino group of 3-aminophenylacetyl can be coupled to the sulfonyl fluoride via nucleophilic substitution, facilitated by mild base conditions:

Benzenesulfonyl fluoride + 3-aminophenylacetyl derivative → Target compound

This step may involve activation of the amino group or the use of coupling reagents such as carbodiimides for efficient amide bond formation.

Notes on Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Typical Yield References
Sulfonyl fluoride synthesis SO2F2 Acetonitrile 60°C 2–4 hours 90–97% ,,
Amide coupling Aminophenylacetyl derivative + sulfonyl fluoride DCM or DMF Room temperature 12–24 hours 70–85%

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The aminophenyl group can undergo oxidation to form nitro derivatives or reduction to form more reactive amines.

    Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions include substituted sulfonamides, nitro derivatives, and various amine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition, particularly serine proteases.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride exerts its effects involves the covalent modification of target enzymes. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues in the active site of enzymes, forming a stable sulfonyl-enzyme derivative. This modification inhibits the enzyme’s activity, making it a valuable tool in studying enzyme function and inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues The compound belongs to a class of benzenesulfonyl fluorides modified with acetyl-amino substituents. Key structural analogues include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) LC-MS [M+H]+ Key Spectral Data (NMR, IR) Reference
Target Compound (3-Aminophenyl) 3-Aminophenylacetyl C₁₄H₁₄FN₃O₃S 308.33 N/A N/A Inferred from analogues (see notes) *
4-[[2-(4-Aminophenyl)acetyl]amino]benzenesulfonyl fluoride (Isomer) 4-Aminophenylacetyl C₁₄H₁₄FN₃O₃S 308.33 N/A N/A Density: 1.426 g/cm³; Boiling point: 552.5°C
4-(2-((3-Acetamidobenzyl)amino)-2-oxoethyl)benzenesulfonyl fluoride (2g) 3-Acetamidobenzyl C₁₇H₁₆FN₃O₄S 377.39 41 385.9 ¹H NMR: δ 8.25 (s, 1H, NH), 7.85–7.65 (m, 4H, Ar-H); IR: 1650 cm⁻¹ (C=O)
4-(2-(Benzylamino)-2-oxoethyl)benzenesulfonyl fluoride (18) Benzyl C₁₅H₁₄FN₂O₃S 321.35 41 N/A ¹⁹F NMR: δ -58.2 (s, SO₂F); ¹H NMR: δ 8.45 (t, J=5.6 Hz, NH)
4-(2-((4-Methoxybenzyl)amino)-2-oxoethyl)benzenesulfonyl fluoride (19) 4-Methoxybenzyl C₁₆H₁₆FN₂O₄S 351.37 22 N/A ¹H NMR: δ 7.30–7.10 (m, 4H, Ar-H); IR: 1517 cm⁻¹ (C-O)
4-(2-((4-Nitrobenzyl)amino)-2-oxoethyl)benzenesulfonyl fluoride (20) 4-Nitrobenzyl C₁₅H₁₃FN₃O₅S 366.34 28 N/A ¹H NMR: δ 8.25 (d, J=8.8 Hz, Ar-H); ¹⁹F NMR: δ -58.0 (s)

Notes:

  • *Data for the target compound (3-aminophenyl variant) is extrapolated from its structural isomer (4-aminophenyl) and related analogues.
  • Substituents on the acetyl-amino group significantly influence yield and reactivity. Electron-withdrawing groups (e.g., nitro in 20) reduce yields (28%) compared to electron-donating groups (e.g., methoxy in 19: 22%) .
  • The 3-acetamidobenzyl substituent in 2g resulted in a moderate yield (41%), likely due to steric hindrance from the acetamide group .

2.2. Synthesis and Reactivity
The target compound’s synthesis likely follows protocols similar to and :

  • Reagents: 2-(4-(Fluorosulfonyl)phenyl)acetic acid, 3-aminophenylacetyl amine, HATU (coupling agent), DIPEA (base), DMF (solvent).
  • Conditions : Room temperature, 30-minute reaction time, purification via MDAP (formic acid modifier) .
  • Yield : Anticipated to be moderate (30–50%), comparable to 2g (41%) and 18 (41%) but lower than 2l (66%, featuring a 3-methoxybenzyl group) .

Spectroscopic Differences

  • ¹H NMR: The 3-aminophenyl group would exhibit distinct aromatic proton shifts (e.g., para-substituted protons in the isomer vs. meta-substituted protons in the target). For example, 2g (3-acetamidobenzyl) shows a singlet at δ 8.25 for the NH proton, while 18 (benzyl) displays a triplet at δ 8.45 .
  • ¹⁹F NMR : Sulfonyl fluoride signals are consistent across analogues (δ -58.0 to -58.2) .
  • IR: The acetyl C=O stretch (~1650 cm⁻¹) is common, but the 3-aminophenyl group may introduce additional N-H stretches (~3300 cm⁻¹) .

2.4. Potential Applications While the evidence lacks direct biological data for the target compound, structurally related benzenesulfonyl fluorides (e.g., 4-(2-aminoethyl)benzenesulfonyl fluoride) are known protease inhibitors . The 3-aminophenyl group’s meta orientation may enhance binding specificity to certain enzymes compared to para-substituted analogues.

Biological Activity

4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonyl fluoride group, which is known to enhance biological activity through various mechanisms. The presence of an amino group and an acetyl moiety contributes to its interaction with biological targets.

  • Enzyme Inhibition :
    • Sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases and other enzymes. The sulfonyl fluoride group can form covalent bonds with the active site serine residue of enzymes, leading to inhibition .
    • Compounds with similar structures have demonstrated inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
  • Anticancer Activity :
    • Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 and HepG2 cells. The IC50 values reported for related compounds suggest a potent anticancer potential, with values as low as 0.26 μM in some cases .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Target/Cell Line IC50 (µM) Mechanism
AntiproliferativeMCF-70.26HDAC inhibition
Enzyme InhibitionAChE66.37Irreversible binding to active site
AnticancerHepG21.30Induction of apoptosis and cell cycle arrest

Case Studies

  • HDAC Inhibition :
    • A study demonstrated that similar sulfonamide compounds significantly inhibited HDAC activity, leading to increased histone acetylation and subsequent modulation of gene expression associated with tumor growth . The compound's ability to induce hyperacetylation was noted as a critical factor in its antitumor efficacy.
  • Cytotoxicity :
    • In vitro assays revealed that related compounds exhibited cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms . The study highlighted the importance of structural modifications in enhancing biological activity.

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